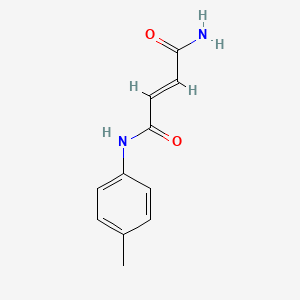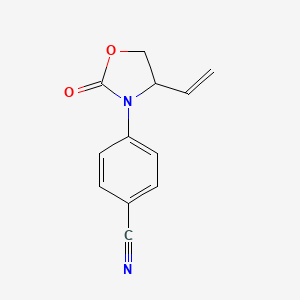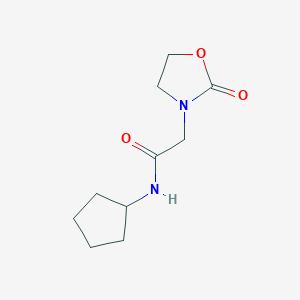
4-(1,1,2-Trifluoroethyl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,2-Trifluoroethyl)aniline hydrochloride is a chemical compound that has been widely used in scientific research and industry. It is a synthetic building block and has a molecular formula of C8H9ClF3N .
Molecular Structure Analysis
The molecular structure of 4-(1,1,2-Trifluoroethyl)aniline hydrochloride consists of a benzene ring with an amine (NH2) group and a 1,1,2-trifluoroethyl group attached to it . The exact mass is 211.037567 Da .Applications De Recherche Scientifique
Vibrational Analysis and NLO Material Potential
Vibrational analysis of closely related compounds such as 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline has been conducted, illustrating the impact of substituent positions and effects on vibrational spectra. These studies, supported by Fourier Transform-Infrared and Fourier Transform-Raman techniques alongside theoretical density functional theory computations, contribute to understanding hyperconjugation interactions, molecular electrostatic potential surfaces, and their potential utility in non-linear optical (NLO) materials (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Corrosion Inhibition
The corrosion inhibition efficiency of compounds containing the trifluoroethyl group on mild steel surfaces in acidic environments demonstrates significant potential. By examining the adsorption and corrosion inhibition of synthesized Schiff base compounds on steel, insights into the protective mechanisms against corrosion are gained, highlighting the role of molecular structures in enhancing corrosion resistance (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Advanced Adsorbents and Environmental Safety
Compounds with trifluoroethyl groups, including aniline derivatives, are being explored as advanced adsorbents for environmental safety applications. Studies on aniline aerofloat and its sorption to agricultural soils provide insights into its environmental fate and potential risks, indicating the importance of understanding the interactions between such compounds and the environment to mitigate potential hazards (Xiang, Xiao, Mo, Zhao, Li, Li, Cai, Zhou, & Wong, 2018).
Photocatalytic Degradation and Pollution Control
The oxidation of aniline aerofloat, a flotation reagent containing aniline groups, with sodium hypochlorite solution demonstrates the potential for photocatalytic degradation methods in treating flotation wastewater. This research outlines the operational parameters and optimum conditions for effective degradation, contributing to pollution control strategies and environmental protection efforts (Lin, Tian, Ren, Xu, Dai, Sun, & Wu, 2015).
Safety and Hazards
4-(1,1,2-Trifluoroethyl)aniline hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Propriétés
IUPAC Name |
4-(1,1,2-trifluoroethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-5-8(10,11)6-1-3-7(12)4-2-6;/h1-4H,5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDSEVBZPOCBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,2-Trifluoroethyl)aniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2924118.png)


![8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2924121.png)
![(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924123.png)

![N-{[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}-N-methylprop-2-enamide](/img/structure/B2924126.png)
![5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2924127.png)

![2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2924134.png)


![1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2924139.png)
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2924140.png)